molecular formula C14H15N B1207802 N-Benzyl-4-toluidine CAS No. 5405-15-2

N-Benzyl-4-toluidine

Cat. No.: B1207802
CAS No.: 5405-15-2
M. Wt: 197.27 g/mol
InChI Key: KEVOWRWHMCBERP-UHFFFAOYSA-N
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Description

N-Benzyl-4-toluidine, also known as this compound, is a useful research compound. Its molecular formula is C14H15N and its molecular weight is 197.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8084. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-benzyl-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVOWRWHMCBERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202376
Record name N-Benzyl-4-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5405-15-2
Record name N-Benzyl-4-methylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5405-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-4-toluidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5405-15-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8084
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Record name N-Benzyl-4-toluidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyl-p-toluidine
Source European Chemicals Agency (ECHA)
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Record name N-BENZYL-4-TOLUIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1UCI3S8J8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

An oven dried resealable Schlenk tube was purged with argon and charged with Pd2(dba)3 (4.6 mg, 0.005 mmol, 1.0 mol % Pd), 27 (7.4 mg, 0.015 mmol, 1.5 mol %), and NaOtBu (135 mg, 1.4 mmol). The tube was purged with argon and toluene (2 mL), 4-chlorotoluene (0.12 mL, 1.0 mmol), and benzylamine (0.165 mL, 1.5 mmol) were added through a rubber septum. The septum was replaced with a teflon screw cap, the tube was sealed, and the mixture was heated to 100° C. with stirring until the starting aryl chloride had been completely consumed as judged by GC analysis. A small amount of diarylated benzylamine was detected in the crude reaction mixture (GC ratio of product/diarylated benzylamine=16/1). The reaction mixture was cooled to room temperature, diluted with ether (20 mL), and extracted with 1 M HCl (5×40 mL). The organic phase was discarded and the combined aqueous extracts were basisified to pH 14 with 6M NaOH and extracted with ether (4×50 mL). The combined organic extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give 175 mg (89%) of a pale yellow oil.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
0.165 mL
Type
reactant
Reaction Step One
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aryl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
135 mg
Type
reactant
Reaction Step Five
Quantity
4.6 mg
Type
catalyst
Reaction Step Five
Yield
89%

Synthesis routes and methods II

Procedure details

An oven dried Schlenk tube was purged with argon and charged with Pd2(dba)3 (4.6 mg, 0.005 mmol, 1.0 mol % Pd), Cy-BINAP (9.6 mg, 0.015 mmol, 1.5 mol %), and NaOtBu (135 mg, 1.4 mmol). The tube was purged with argon and charged with toluene (2 mL), 4-chlorotoluene (0.12 mL, 1.0 mmol), and benzylamine (0.165 mL, 1.5 mmol). The mixture was heated to 100° C. with stirring until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was cooled to room temperature, diluted with ether (20 mL), filtered through celite, and concentrated in vacuo. The crude material was then purified by flash chromatography on silica gel to give 177 mg (90%) of a pale yellow oil.
[Compound]
Name
aryl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
135 mg
Type
reactant
Reaction Step Two
Quantity
4.6 mg
Type
catalyst
Reaction Step Two
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step Two
Quantity
0.12 mL
Type
reactant
Reaction Step Three
Quantity
0.165 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
90%

Synthesis routes and methods III

Procedure details

According to the general procedure A, 4-chlorotoluene (128 mg, 1.01 mmol) reacted with benzylamine (128 mg, 1.19 mmol) using 1 mol % of Pd(OAc)2, 2 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (122 mg, 1.27 mmol) in toluene at 100° C. to give the title compound (189 mg, 95%) as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 7.43-7.38 (m, 4H), 7.34-7.30 (m, 1H), 7.04 (d, 2H, J=8.26 Hz), 6.61 (d, 2H, J=8.37 Hz), 4.35 (s, 2H), 3.95 (bs, 1H), 2.29 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 145.85, 139.59, 129.70, 128.55, 127.45, 127.10, 126.68, 112.93, 48.56, 20.37. GC/MS(EI): m/z 197 (M+). Anal. Calcd for C14H15N. C, 85.24; H, 7.66; N, 7.10. Found C, 85.29; H, 7.68; N, 7.14.
Quantity
128 mg
Type
reactant
Reaction Step One
Quantity
128 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
122 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Benzyl-4-toluidine
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Customer
Q & A

Q1: What is the most efficient synthetic route for producing N-benzyl-4-methylaniline?

A1: Research suggests that a one-pot catalytic synthesis utilizing Raney-Nickel as a catalyst offers high yield and selectivity for N-benzyl-4-methylaniline. This method involves reacting p-nitrotoluene and benzoic aldehyde under specific conditions, including a hydrogen pressure of 1.0 MPa and a temperature of 353 K. [] This approach streamlines the synthesis process and eliminates the need for isolating intermediate compounds, making it potentially advantageous for industrial production.

Q2: What are the primary metabolic pathways of N-benzyl-4-methylaniline in mammals?

A2: Studies using hamster and rabbit liver microsomes indicate that N-benzyl-4-methylaniline is metabolized to N-benzyl-4-hydroxymethylaniline. [] This biotransformation suggests that the methyl group on the aromatic ring is susceptible to oxidation by hepatic enzymes. Further research is needed to fully elucidate the metabolic fate of this compound and its potential metabolites.

Q3: Does the pKa of the nitrogen substituent in N-benzylamine derivatives influence their metabolism by microsomal enzymes?

A3: Interestingly, research indicates that the pKa of the nitrogen substituent does not significantly influence the microsomal formation of amides from N-benzylamine derivatives. This was observed in the metabolism of N-benzylpyrrolidine, N-benzylcarbazole, and N-acetyl-N-benzyl-4-methylaniline. [] This finding suggests that other factors, such as steric hindrance or electronic properties of the entire molecule, might play a more significant role in determining the metabolic fate of these compounds.

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